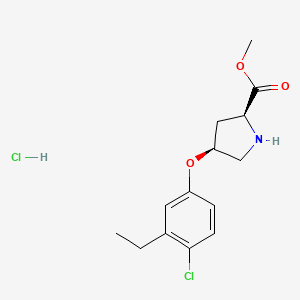![molecular formula C12H20N2O3 B1487908 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid CAS No. 1411148-95-2](/img/structure/B1487908.png)
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Biochemical Implications in Food Chain
Azetidine-2-carboxylic acid (Aze) , a non-protein amino acid, is present in certain plants like sugar beets (Beta vulgaris) and has been studied for its incorporation into proteins instead of proline. This misincorporation can lead to toxic effects and congenital malformations, with implications for human health given its presence in the food chain. Sugar beet byproducts, fed to livestock, contain Aze, indicating potential links in the food chain that could affect both animal and human health (Rubenstein et al., 2009).
Plant Physiology and Ion Transport
Research on azetidine-2-carboxylic acid (AZ) , as a proline analog, has explored its effects on ion transport in plants. AZ was found to inhibit the release of ions to the xylem in barley roots, providing insights into the relationship between protein synthesis and ion transport. This suggests a potential impact on plant growth and nutrient distribution, with implications for agricultural practices and plant biology (Pitman et al., 1977).
Synthesis and Structural Studies
The synthesis and application of azetidine-2-carboxylic acid and its derivatives have been extensively studied for their roles in protein conformation and metabolism research. Such compounds are utilized in the study of proline metabolism and protein structure, highlighting their utility in biochemistry and molecular biology. Specific isotopically labeled derivatives allow for detailed uptake and incorporation studies in various organisms, contributing to our understanding of protein synthesis and function (Verbruggen et al., 1992).
Pharmacological Research
Azetidine derivatives have been investigated for their therapeutic potentials, such as azetidine-2-carboxylic acid's ability to ameliorate hepatic cirrhosis in animal models. Its impact on collagen formation and free proline pools in liver fibrosis suggests potential for developing treatments for liver diseases (Rojkind, 1973).
properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(14-5-3-1-2-4-6-14)9-13-7-10(8-13)12(16)17/h10H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWTBMEIXDDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)


![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)

![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)





